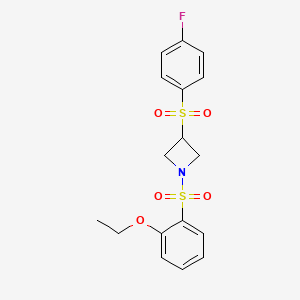

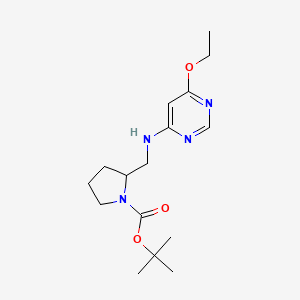

1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including functional group transformations , cyclization , and sulfonation . Researchers have explored various synthetic routes, optimizing conditions for high yields and purity. Notably, the pinacol boronate ester strategy has been employed due to its versatility in constructing aryl-sulfonyl bonds .

Chemical Reactions Analysis

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Anti-Inflammatory Agents: The azetidine scaffold in this compound offers potential as an anti-inflammatory agent. Researchers are investigating its ability to modulate inflammatory pathways, potentially leading to novel drug candidates for conditions such as arthritis, asthma, and autoimmune diseases .

Pain Management: Given its structural features, 1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine may interact with pain receptors. Studies are underway to explore its analgesic properties and evaluate its efficacy in pain management .

Materials Science

Polymerization Initiators: The sulfonyl groups in this compound can serve as efficient initiators for polymerization reactions. Researchers are investigating their use in creating functional polymers with tailored properties, such as improved mechanical strength or thermal stability .

Photoresists: 1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine has been explored as a potential component in photoresists used in semiconductor manufacturing. Its ability to undergo controlled chemical transformations upon exposure to light makes it valuable for lithography processes .

Organic Synthesis

Sulfonamide Chemistry: The sulfonyl groups in this compound participate in diverse synthetic transformations. Researchers have utilized them as versatile building blocks for the construction of complex molecules, including natural products and pharmaceutical intermediates .

Agrochemicals

Pesticide Development: The unique combination of the ethoxyphenyl and fluorophenyl moieties in this compound may contribute to its pesticidal activity. Investigations are ongoing to assess its effectiveness against pests and its environmental impact .

Bioorganic Chemistry

Enzyme Inhibitors: Researchers are exploring the potential of 1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine as an enzyme inhibitor. By targeting specific enzymes, it could play a role in regulating biochemical pathways or treating enzyme-related diseases .

Computational Chemistry

Molecular Docking Studies: Computational simulations, such as molecular docking, can predict the binding affinity of this compound to specific protein targets. Researchers use these insights to guide drug design and optimize its interactions with biological macromolecules .

Orientations Futures

Propriétés

IUPAC Name |

1-(2-ethoxyphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO5S2/c1-2-24-16-5-3-4-6-17(16)26(22,23)19-11-15(12-19)25(20,21)14-9-7-13(18)8-10-14/h3-10,15H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEQCMTYYANKKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Ethoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

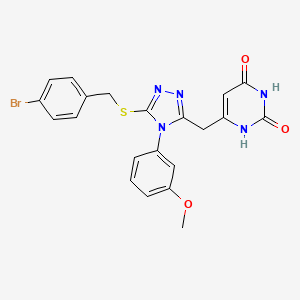

![6-(4-methoxyphenyl)-N-[(5-methyl-2-furyl)methyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2698712.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2698723.png)

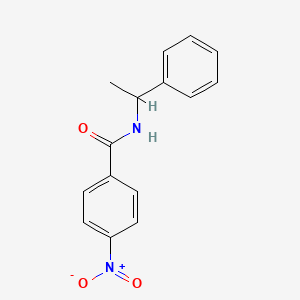

![N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2698725.png)

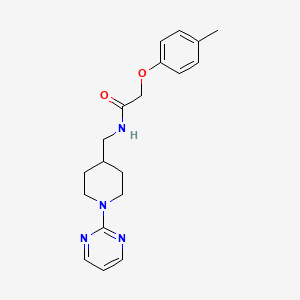

![N-(3-chlorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2698730.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2698735.png)